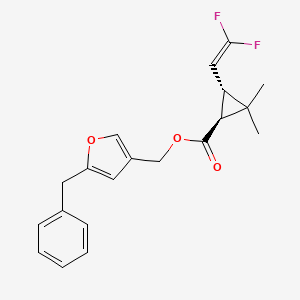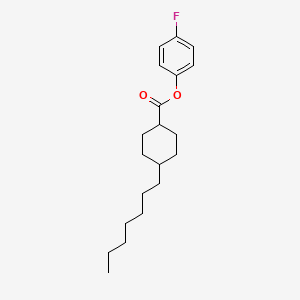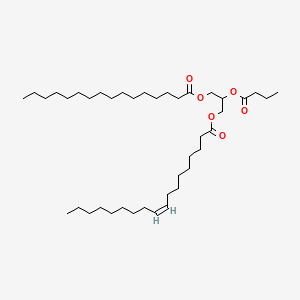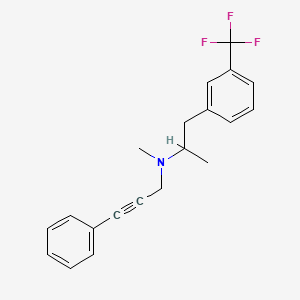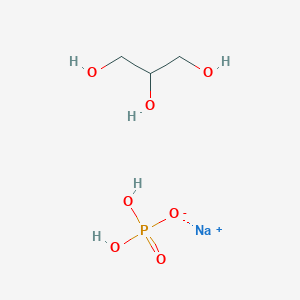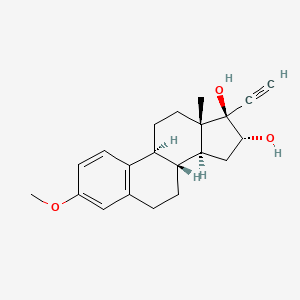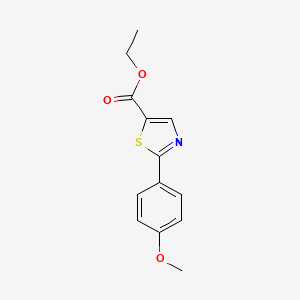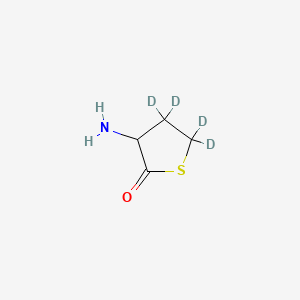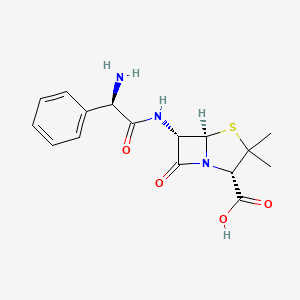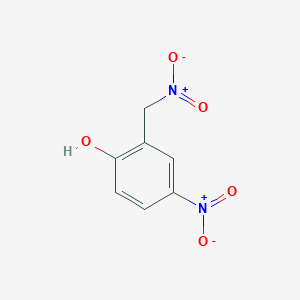
4-Nitro-2-(nitromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-2-(nitromethyl)phenol is an organic compound with the molecular formula C7H6N2O5 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with nitro groups and a nitromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitro-2-(nitromethyl)phenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with nitric acid in the presence of sulfuric acid. The reaction typically produces a mixture of 2-nitrophenol and 4-nitrophenol, which can be separated by distillation and further purified by crystallization .
Industrial Production Methods
In an industrial setting, the preparation of this compound involves a multi-step process. Initially, phenol is nitrated using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to maximize the yield of the desired product. The resulting mixture is then subjected to separation techniques, such as distillation and crystallization, to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(nitromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Nitro-2-(nitromethyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(nitromethyl)phenol involves its interaction with various molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to the disruption of cellular processes and the induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A phenolic compound with a single nitro group.
2,4-Dinitrophenol: Contains two nitro groups on the benzene ring.
2-Nitrophenol: A positional isomer of 4-nitrophenol with the nitro group at the ortho position.
Uniqueness
4-Nitro-2-(nitromethyl)phenol is unique due to the presence of both nitro and nitromethyl groups on the benzene ring. This structural feature imparts distinct chemical properties and reactivity compared to other nitrophenols.
Properties
Molecular Formula |
C7H6N2O5 |
|---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
4-nitro-2-(nitromethyl)phenol |
InChI |
InChI=1S/C7H6N2O5/c10-7-2-1-6(9(13)14)3-5(7)4-8(11)12/h1-3,10H,4H2 |
InChI Key |
YFJPYPAXKKYZFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B13416260.png)


